molecular formula C15H18N2O B12879953 2-(3-tert-Butyl-5-methyl-1H-pyrazol-1-yl)benzaldehyde CAS No. 832141-89-6

2-(3-tert-Butyl-5-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B12879953
CAS No.: 832141-89-6
M. Wt: 242.32 g/mol
InChI Key: XYVVZXOVLQMFHV-UHFFFAOYSA-N
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Description

2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that features a pyrazole ring substituted with a tert-butyl group and a methyl group, attached to a benzaldehyde moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The tert-butyl and methyl groups are introduced through alkylation reactions. The final step involves the formylation of the pyrazole ring to introduce the benzaldehyde moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both tert-butyl and methyl groups on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications .

Properties

CAS No.

832141-89-6

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-(3-tert-butyl-5-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C15H18N2O/c1-11-9-14(15(2,3)4)16-17(11)13-8-6-5-7-12(13)10-18/h5-10H,1-4H3

InChI Key

XYVVZXOVLQMFHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2C=O)C(C)(C)C

Origin of Product

United States

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